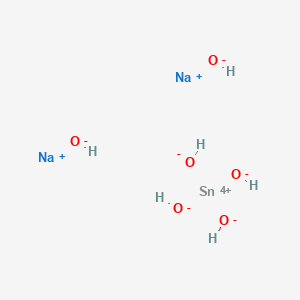
Disodium tin hexahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)-, also known as sodium hexahydroxostannate(IV), is an inorganic compound with the formula Na2[Sn(OH)6]. This colorless salt forms upon dissolving metallic tin or tin(IV) oxide in sodium hydroxide. It is used as a stabilizer for hydrogen peroxide and has various applications in different fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium hexahydroxostannate(IV) can be synthesized through the following methods:
Dissolving Metallic Tin in Sodium Hydroxide: [ \text{Sn} + 2 \text{NaOH} + 4 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] + 2 \text{H}_2 ]
Dissolving Tin(IV) Oxide in Sodium Hydroxide: [ \text{SnO}_2 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] ]
Roasting Tin(IV) Oxide with Sodium Carbonate: [ \text{SnO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SnO}_3 + \text{CO}_2 ]
Industrial Production Methods
Industrial production of sodium hexahydroxostannate(IV) typically involves the dissolution of tin in sodium hydroxide or the reaction of tin(IV) oxide with sodium hydroxide under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hexahydroxostannate(IV) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form different tin compounds.
Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as chloride ions or organic ligands can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Products may include lower oxidation state tin compounds or elemental tin.
Substitution: Products depend on the substituting ligand, forming compounds like sodium hexachlorostannate(IV).
Applications De Recherche Scientifique
Sodium hexahydroxostannate(IV) has several scientific research applications:
Chemistry: Used as a stabilizer for hydrogen peroxide and in the synthesis of other tin compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in electroplating, ceramics, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which sodium hexahydroxostannate(IV) exerts its effects involves its ability to act as a stabilizer and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and metal ions, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium hexachlorostannate(IV) (Na2[SnCl6]): Similar in structure but contains chloride ions instead of hydroxide ions.
Sodium stannate(IV) (Na2SnO3): An anhydrous form with a different structure and properties.
Sodium germanate (Na2GeO3): Similar in structure but contains germanium instead of tin.
Uniqueness
Sodium hexahydroxostannate(IV) is unique due to its specific coordination complex structure and its ability to stabilize hydrogen peroxide, making it valuable in various applications .
Propriétés
Numéro CAS |
12027-70-2 |
|---|---|
Formule moléculaire |
H6NaO6Sn- |
Poids moléculaire |
243.74 g/mol |
Nom IUPAC |
sodium;tin(4+);hexahydroxide |
InChI |
InChI=1S/Na.6H2O.Sn/h;6*1H2;/q+1;;;;;;;+4/p-6 |
Clé InChI |
QBQYNDHQVIUSPP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Sn+4] |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Sn+4] |
Key on ui other cas no. |
12027-70-2 |
Description physique |
DryPowde |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















